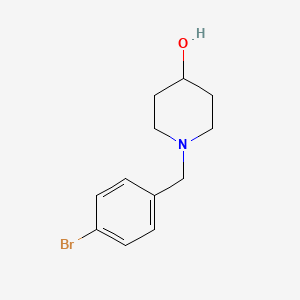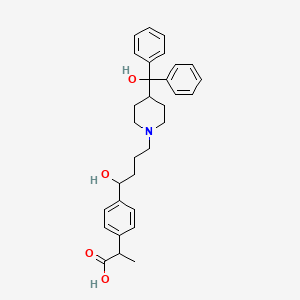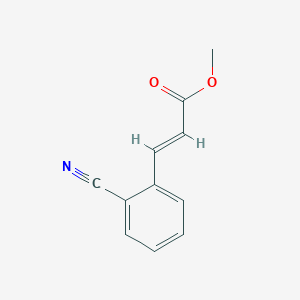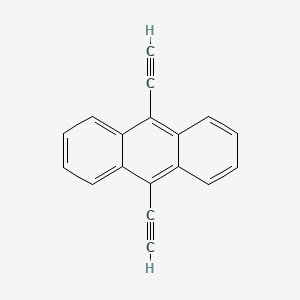
9,10-二乙炔基蒽
描述
9,10-Diethynylanthracene is a chemical compound with the molecular formula C18H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It has been investigated for its photophysical properties .
Synthesis Analysis
A series of 9,10-bis(phenylethynyl)anthracenes decorated with sterically demanding tert-butyl substituents have been prepared and spectroscopically characterized . The introduction of two bulky substituents in the ortho position of the phenyl rings effectively locks the ground state into a conformation in which the three rings are orthogonal .Molecular Structure Analysis
The molecular structure of 9,10-Diethynylanthracene is characterized by a series of rings. The ChemSpider database provides the average mass as 226.272 Da and the monoisotopic mass as 226.078247 Da .Physical And Chemical Properties Analysis
The theoretical density of the DPA-Solution crystal was 1.239 g/cm3, while that of the DPA-Melt crystal was 1.211 g/cm3 . The two types of crystals exhibited the same melting point, but the thermal stability of the DPA-Solution crystal is better than that of the DPA-Melt crystal .科学研究应用
聚合物合成和导电性
9,10-二乙炔基蒽是合成结晶共轭聚合物的重要化合物。在一项研究中,使用 9,10-二乙炔基蒽和 9,10-蒽二硫醇合成了一种聚合物,该聚合物表现出独特的电导率特性。掺杂碘后,聚合物的导电率显着提高,表明在导电材料中具有潜在应用 (小林、姜、大田和古川,1990 年)。
具有高空穴传输性能的有机硅聚合物
9,10-二乙炔基蒽已被用于制造具有高空穴传输性能的有机硅聚合物。这些聚合物在电致发光器件中表现出有希望的结果,表明它们在电子应用中的潜力 (曼哈特、足立、酒卷、奥基塔、小下田、大野、滨口、久内和城戸,1999 年)。
不对称二乙炔基蒽的合成
在另一项研究中,合成了不对称的 9,10-二乙炔基蒽,展示了 9,10-二乙炔基蒽在创建多种有机化合物方面的多功能性。这条合成途径为开发各种新化合物打开了大门,这些化合物在有机化学中具有潜在应用 (蒙提尼、阿尔古瓦奇和拉平特,2006 年)。
含有 9,10-二乙炔基蒽的新型聚酯和聚氨酯
已经探索了含有 9,10-二乙炔基蒽的新型聚酯和聚氨酯的开发。这些材料显示出显着的发光特性,表明它们在诸如电致发光材料等应用中的用途 (福明、马林、福米娜、萨尔塞多、桑索雷斯、门德斯、吉梅内斯和小川,1996 年)。
作用机制
Target of Action
The primary target of 9,10-Diethynylanthracene is the photophysical process . The compound interacts with this process, influencing intramolecular rotation and the electronic properties of peripheral substituents .
Mode of Action
9,10-Diethynylanthracene interacts with its targets through a process known as intramolecular rotation around the vinyl moiety . This rotation plays a crucial role in the photophysical process, in addition to the electronic properties of the peripheral substituents . In dilute solutions, the derivatives of 9,10-Diethynylanthracene possess a twisted structure in the ground state that eventually relaxes to a planar structure within picoseconds .
Biochemical Pathways
The affected pathway is the fluorescence process , which is dominated by the relaxed excited state . The quantum yield of this process is affected by the competition between nonradiative and radiative deactivations . The enhanced fluorescence of the molecular aggregates originates from the optically allowed S1–S0 transition, along with the suppressed nonradiative deactivation via molecular stacking .
Pharmacokinetics
The compound’s molecular weight is approximately226.272 Da , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The action of 9,10-Diethynylanthracene results in a change in the molecular structure and fluorescence properties . Specifically, the compound transitions from a twisted structure in the ground state to a planar structure in the excited state . This transition enhances the fluorescence of the molecular aggregates .
Action Environment
The action of 9,10-Diethynylanthracene is influenced by environmental factors such as the concentration of the solution . In dilute solutions, the compound exhibits a twisted structure that relaxes to a planar structure upon excitation . The fluorescence process is also affected by the environment, with the quantum yield being influenced by the competition between nonradiative and radiative deactivations .
安全和危害
未来方向
属性
IUPAC Name |
9,10-diethynylanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPDKVKBZNLDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Diethynylanthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 9,10-diethynylanthracene?
A: 9,10-Diethynylanthracene (C18H10) is an aromatic hydrocarbon characterized by an anthracene core with ethynyl groups (-C≡CH) attached at the 9th and 10th positions. [, , , , , , , ] Its molecular weight is 226.28 g/mol. Spectroscopically, it displays characteristic peaks in NMR and IR spectra, indicative of the ethynyl and anthracene moieties. [, , , , , , , ]
Q2: How does 9,10-diethynylanthracene contribute to the properties of polymers it is incorporated into?
A: 9,10-Diethynylanthracene serves as a valuable building block for various conjugated polymers. Its incorporation significantly enhances the polymers' optical and electronic properties. For instance, polymers with 9,10-diethynylanthracene units often exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). [, , , , , , , , ]
Q3: How does the presence of a 9,10-diethynylanthracene bridge impact electronic interactions in zinc porphyrin dimers?
A: Research indicates that a 9,10-diethynylanthracene bridge in zinc porphyrin dimers promotes strong electronic coupling between the porphyrin units. This is attributed to the bridge's ability to adopt a cumulenic quinoidal resonance structure, leading to a significant increase in the excited state polarizability volume (ΔVp(S1)). []
Q4: How does the reactivity of 9,10-diethynylanthracene compare to other diethynyl monomers in polymerization reactions?
A: Studies on competitive addition polymerizations have shown that 9,10-diethynylanthracene exhibits higher reactivity compared to other diethynyl monomers like 4,4′-diethynylbiphenyl and 1,4-diethynylbenzene. This enhanced reactivity is attributed to the greater conjugation within the anthracene system, effectively stabilizing intermediate radicals during the polymerization process. []
Q5: Can the microstructure of polymers containing 9,10-diethynylanthracene be controlled?
A: Research suggests that the polymerization conditions, particularly the initiation method, can influence the microstructure of polymers containing 9,10-diethynylanthracene. For example, UV irradiation tends to produce polymers with a higher cis content compared to those initiated by AIBN or without any initiator. []
Q6: What is the role of 9,10-diethynylanthracene in the development of organic thin film transistors (OTFTs)?
A: The incorporation of 9,10-diethynylanthracene into polymers like poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF) has been explored for OTFT applications. These polymers demonstrate promising properties such as good solubility in organic solvents, suitable energy levels, and moderate carrier mobilities, making them potential candidates for p-type semiconductor materials in OTFTs. []
Q7: How does 9,10-diethynylanthracene contribute to the performance of organic solar cells (OSCs)?
A: When used as donor units in thienoisoindigo-based polymers, 9,10-diethynylanthracene contributes to efficient charge transport and light absorption in OSCs. These polymers have shown promising power conversion efficiencies, making them promising materials for organic photovoltaic devices. []
Q8: What are the potential applications of unsymmetrical 9,10-diethynylanthracenes?
A: Unsymmetrical 9,10-diethynylanthracenes offer the possibility for fine-tuning the electronic and optical properties of materials. This control over the molecular structure can lead to improved performance in organic electronics and other applications requiring specific functionalities. []
Q9: How do steric effects influence the conformation of 9,10-diethynylanthracene derivatives?
A: Introducing bulky substituents, such as tert-butyl groups, in specific positions on the phenyl rings of 9,10-bis(phenylethynyl)anthracenes can force the molecule into a twisted conformation. This twisting can impact the compound's electronic and optical properties, demonstrating the importance of steric considerations in molecular design. []
Q10: Can 9,10-diethynylanthracene act as a bridging ligand in bimetallic complexes?
A: Research has demonstrated the use of 9,10-diethynylanthracene as a bridging ligand in diruthenium complexes. These complexes exhibit interesting electronic properties, with oxidation leading to a combination of bridge-localized and mixed-valence states. This unique behavior highlights the versatility of 9,10-diethynylanthracene in organometallic chemistry and its potential in designing materials with tailored electronic structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




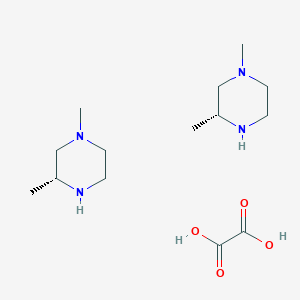
![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)

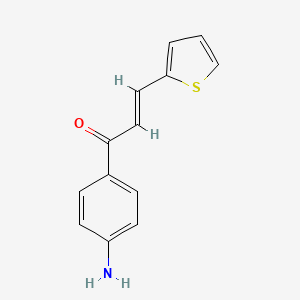
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
